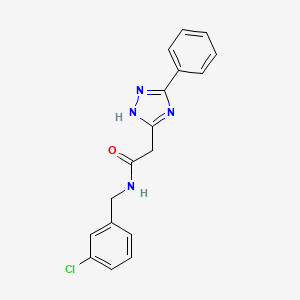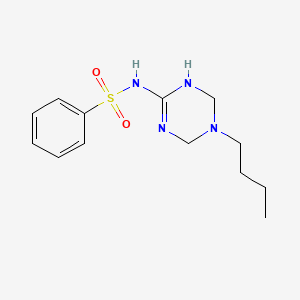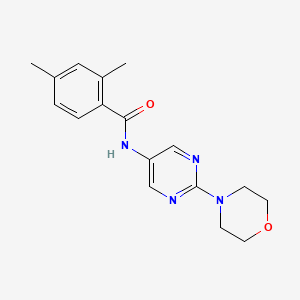![molecular formula C24H28N4O B11190290 2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B11190290.png)
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyrimidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one typically involves the reaction of 1-(diphenylmethyl)piperazine with a suitable pyrimidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antihistamine and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, thereby exerting antihistamine effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Levocetirizine: The active enantiomer of cetirizine, also containing a piperazine ring.
Hydroxyzine: Another antihistamine with a piperazine moiety.
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the pyrimidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H28N4O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H28N4O/c1-18(2)21-17-22(29)26-24(25-21)28-15-13-27(14-16-28)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,23H,13-16H2,1-2H3,(H,25,26,29) |
InChI Key |
AVIWXOGUBREEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid](/img/structure/B11190211.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11190227.png)


![N-benzyl-1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11190244.png)
![N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190245.png)

![Ethyl 5-({[1-(1-benzofuran-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11190249.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11190256.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11190260.png)
![N-(2-chloro-4-methylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11190261.png)
![ethyl (2E)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanoate](/img/structure/B11190267.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11190269.png)

